molecular formula C11H9N3O3S B2889424 N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide CAS No. 183300-81-4

N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B2889424
CAS No.: 183300-81-4
M. Wt: 263.27
InChI Key: RDTNAHWADNAQEZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an amide bond to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. Its molecular formula is C₁₂H₉N₃O₃S, with a molecular weight of 299.28 g/mol (inferred from structural analogs in ). This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active carboxamide derivatives.

Synthesis likely involves coupling 4-methylthiadiazole-5-carboxylic acid chloride with 5-amino-1,3-benzodioxole under conditions similar to those in and , utilizing coupling reagents like EDCI/HOBt.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-6-10(18-14-13-6)11(15)12-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNAHWADNAQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of Benzodioxole and Thiadiazole: The final step involves coupling the benzodioxole and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Both the benzodioxole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxole and thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell cycle regulation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogs:

Compound Name Molecular Formula Heterocyclic Core Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₂H₉N₃O₃S 1,2,3-Thiadiazole 4-Methyl, 1,3-benzodioxol-5-ylamide 299.28 Direct amide linkage; electron-rich dioxole
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamide () C₁₀H₈N₄OS Thiazole 4-Methyl, pyridinyl 248.26 Thiazole core; pyridine enhances basicity
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)pyrazole-4-carboxamide () C₂₁H₁₅ClN₆O Pyrazole Chloro, cyano, aryl 403.1 Dual pyrazole system; halogenated substituents
Benzoimidazole-thiazole-triazole acetamide () C₂₄H₁₈N₆O₂S Benzoimidazole, triazole Thiazole, triazole, phenoxymethyl 454.51 Multi-heterocyclic; increased rigidity
Thiadiazole-phenylthiazole derivative () C₁₅H₁₂N₄OS₂ 1,3,4-Thiadiazole Phenylthiazole 344.42 Thiadiazole-thiazole hybrid; lipophilic
N-[(1,3-Benzodioxol-5-yl)methyl]pyrrolopyrimidine-3-carboxamide () C₁₇H₁₄N₄O₃ Pyrrolopyrimidine Benzodioxol-methyl 346.32 Expanded aromatic system; methyl spacer
Key Observations:
  • Heterocyclic Core Influence: The thiadiazole core in the target compound offers distinct electronic properties compared to thiazole () or pyrazole () analogs.
  • Bioactivity Trends : Thiadiazole derivatives (e.g., ) demonstrate anticancer activity, suggesting the target compound may share similar mechanisms.

Physicochemical Properties

  • Thermal Stability : Thiadiazoles generally exhibit higher melting points (e.g., reports mp 133–183°C for pyrazole carboxamides).

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 321.35 g/mol
  • Purity : Typically ≥ 95%

The primary mechanism of action for this compound involves its interaction with microtubules and tubulin, leading to the modulation of microtubule assembly. This interaction results in:

  • Inhibition of Tubulin Polymerization : The compound suppresses the polymerization of tubulin, which is crucial for microtubule formation. This disruption affects cell division and can lead to apoptosis in cancer cells.
  • Induction of Apoptosis : By interfering with the normal progression of the cell cycle, particularly causing cell cycle arrest at the S phase, the compound triggers programmed cell death (apoptosis) in various cancer cell lines.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits significant growth inhibition against various human cancer cell lines. For instance, it has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cells.
  • Mechanistic Insights : The compound's ability to disrupt microtubule dynamics has been linked to alterations in signaling pathways associated with cell survival and apoptosis. This includes modulation of key proteins involved in cell cycle regulation.

Pharmacological Properties

The pharmacokinetics and bioavailability of this compound are yet to be fully elucidated; however, preliminary studies suggest favorable drug-like properties:

  • ADME Characteristics : Absorption, distribution, metabolism, and excretion (ADME) studies are necessary to evaluate its therapeutic potential comprehensively. Early indications suggest it may possess good solubility and stability profiles conducive to pharmaceutical applications .

Case Studies

Several case studies have explored the biological activity of related compounds within the benzodioxole class:

StudyCompoundBiological ActivityFindings
3,4-Methylenedioxy Cinnamic AcidLarvicidalLC50 value of 28.9 μM against Aedes aegypti; no cytotoxicity in human cells
Benzodioxole DerivativesAntimicrobialSignificant activity against various pathogens; potential for further development

These studies emphasize the importance of structural modifications in enhancing biological activity and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with a substituted benzodioxol-5-amine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane (DCM) .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% compared to conventional methods .
    • Data Contradictions : Some studies report lower yields (<50%) with EDCI compared to HATU (~70%) . Researchers should validate catalyst compatibility via TLC/HPLC monitoring .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
  • Spectroscopy :
  • 1H/13C NMR : Peaks at δ 6.8–7.2 ppm (benzodioxol aromatic protons) and δ 2.5 ppm (methyl group on thiadiazole) .
  • Mass spectrometry : ESI-MS m/z ~305 [M+H]+ .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and confirms stereochemistry .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In vitro Screening :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 values) .
    • Solubility and Stability :
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C suggests thermal stability) .
  • LogP measurement : Shake-flask method to predict membrane permeability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Compare binding poses of analogs to identify critical residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD >3Å may indicate poor target engagement .
  • QSAR Modeling : Train models on datasets of thiadiazole derivatives to predict bioactivity (e.g., pIC50) .

Q. What strategies mitigate low yields in scale-up synthesis?

  • Process Optimization :

  • Catalyst screening : Replace EDCI with immobilized catalysts (e.g., polymer-supported HOBt) to reduce purification steps .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility .
    • Byproduct Analysis : LC-MS to identify hydrolysis products (e.g., free carboxylic acid) and adjust pH or solvent polarity .

Q. How can conflicting biological activity data across studies be reconciled?

  • Case Example : If one study reports IC50 = 1µM (cancer cells) and another shows no activity:

  • Assay Conditions : Compare cell lines (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
  • Metabolic Stability : Test compound degradation in cell media via LC-MS (e.g., esterase-mediated hydrolysis) .
    • Orthogonal Validation : Use CRISPR-knockout models to confirm target specificity .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors .
  • Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy for SAR refinement .

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